N,N-Dihexyl-D-erythro-sphingosine

Sphingosine Kinase 1 Enzyme Inhibition S1P Signaling

Select N,N-Dihexyl-D-erythro-sphingosine for rigorous SPHK1 research. Its 200-fold selectivity over SPHK2 ensures phenotypes are attributed to SPHK1 inhibition, unlike non-selective inhibitors. As a C18-ceramide analog with a 48 nM IC50, it allows complete enzyme suppression at low concentrations, minimizing non-specific binding. This dual functionality makes it the superior tool for probing the S1P/ceramide rheostat.

Molecular Formula C30H61NO2
Molecular Weight 468
Cat. No. B1164857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dihexyl-D-erythro-sphingosine
SynonymsSphingosine with tertiary amine group
Molecular FormulaC30H61NO2
Molecular Weight468
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mg/ml, 1mlSolvent:ethanolPurity:95%Physical liquid

N,N-Dihexyl-D-erythro-sphingosine: A Synthetic C18-Ceramide Analog for Sphingosine Kinase Research and Sphingolipid Pathway Studies


N,N-Dihexyl-D-erythro-sphingosine (also referred to as N,N-dihexyl sphingosine (d18:1/6:0/6:0)) is a synthetic analog of the endogenous sphingolipid C18-ceramide . It is structurally distinguished by the substitution of the naturally occurring stearoyl fatty acid of C18-ceramide with two hexyl groups acylated to the sphingosine backbone [1]. This compound functions as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for catalyzing the phosphorylation of sphingosine to the bioactive lipid sphingosine-1-phosphate (S1P) [2].

Why N,N-Dihexyl-D-erythro-sphingosine Cannot Be Simply Replaced by Other Sphingosine Kinase Inhibitors or Ceramide Analogs


Sphingosine kinase (SphK) inhibitors are not a homogeneous class; their biological and pharmacological utility is determined by distinct profiles of potency, isoenzyme selectivity, and cellular effects. While several compounds are known to inhibit SphK1, such as the endogenous metabolite N,N-dimethylsphingosine (DMS) or the potent synthetic inhibitor PF-543 [1], their selectivity and downstream impact on sphingolipid metabolism differ significantly. For instance, some inhibitors are dual SphK1/SphK2 inhibitors, while others are highly selective [2]. This variability means that substituting one SphK inhibitor for another can lead to divergent experimental outcomes in assays measuring S1P production, ceramide accumulation, cell migration, or apoptosis. Furthermore, the dual nature of N,N-Dihexyl-D-erythro-sphingosine as both a SphK inhibitor and a C18-ceramide analog imparts unique biological properties not shared by non-lipid SphK inhibitors. Consequently, a generic substitution based solely on a common target class is scientifically invalid and risks compromising the integrity of comparative studies.

Quantitative Evidence Guide: N,N-Dihexyl-D-erythro-sphingosine's Differential Inhibition of Sphingosine Kinase 1 vs. Key Comparators


Superior Potency Against SPHK1 Compared to N,N-Dimethylsphingosine (DMS)

N,N-Dihexyl-D-erythro-sphingosine exhibits significantly greater inhibitory potency against recombinant human sphingosine kinase 1 (SPHK1) compared to the commonly used reference inhibitor N,N-dimethylsphingosine (DMS). The IC50 value for N,N-Dihexyl-D-erythro-sphingosine against SPHK1 is 48 nM [1]. In contrast, DMS, a potent and cell-permeable inhibitor of SphK, has a reported IC50 of approximately 5 µM .

Sphingosine Kinase 1 Enzyme Inhibition S1P Signaling

Isoform Selectivity: Over 200-Fold Selectivity for SPHK1 over SPHK2

N,N-Dihexyl-D-erythro-sphingosine demonstrates a high degree of selectivity for SPHK1 over the SPHK2 isoform. Its IC50 for SPHK2 is 10,000 nM [1], whereas its IC50 for SPHK1 is 48 nM [1]. This represents a selectivity window of over 200-fold.

Sphingosine Kinase 2 Isoform Selectivity SPHK2 Inhibition

Structural Distinction: A Synthetic C18-Ceramide Analog with Altered Acyl Chains

Unlike other SphK inhibitors that have non-lipid structures (e.g., PF-543) or are simple methylated sphingosines (e.g., DMS), N,N-Dihexyl-D-erythro-sphingosine is a direct synthetic analog of the biologically active sphingolipid C18-ceramide . Its structure differs from the natural ceramide by the replacement of the single stearoyl (C18) fatty acid chain with two hexyl (C6) acyl groups on the sphingosine nitrogen [1].

Ceramide Analog Sphingolipid Metabolism Lipid Biochemistry

Optimal Application Scenarios for N,N-Dihexyl-D-erythro-sphingosine in Sphingolipid Research


Selective Pharmacological Dissection of SPHK1-Mediated Signaling

In studies aimed at elucidating the specific roles of the SPHK1 isoenzyme in cellular processes such as proliferation, migration, and inflammation, N,N-Dihexyl-D-erythro-sphingosine is the superior tool. Its high selectivity for SPHK1 over SPHK2 (over 200-fold) allows researchers to confidently attribute observed phenotypes—such as decreased S1P production and increased ceramide levels—to SPHK1 inhibition, without the confounding influence of SPHK2 blockade that occurs with non-selective inhibitors like DMS or SKI-II [1].

Investigating the Interplay Between SphK Inhibition and Ceramide Metabolism

This compound is uniquely suited for research exploring the intersection of SphK activity and ceramide biology. As a C18-ceramide analog that also acts as a potent SPHK1 inhibitor , it can be used to probe how ceramide-like molecules influence the S1P/ceramide rheostat. This is in contrast to non-lipid inhibitors like PF-543, which potently inhibit SPHK1 but do not structurally mimic or potentially compete with endogenous ceramides in other metabolic pathways [2].

Potent Inhibition in Enzyme Assays Requiring Low Nanomolar Concentrations

For in vitro biochemical assays, including mobility shift assays and radiometric kinase assays, that demand high potency to fully suppress SPHK1 activity at minimal compound concentrations, N,N-Dihexyl-D-erythro-sphingosine offers a significant practical advantage over the micromolar inhibitor DMS . Its IC50 of 48 nM enables complete enzyme inhibition at concentrations that minimize issues of compound solubility or non-specific binding, thereby improving assay reliability and data quality.

Quote Request

Request a Quote for N,N-Dihexyl-D-erythro-sphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.